Itk/trka-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itk/trka-IN-1 is a dual inhibitor of interleukin-2-inducible T-cell kinase (ITK) and tropomyosin receptor kinase A (TRKA). This compound has shown significant potential in the treatment of inflammatory and autoimmune diseases, including atopic dermatitis . This compound exhibits high inhibitory activity with an IC50 value of 1.0 nM for ITK and 96% inhibition for TRKA .
Méthodes De Préparation
The preparation of Itk/trka-IN-1 involves the synthesis of benzimidazole derivativesThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the benzimidazole ring and subsequent modifications . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Itk/trka-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized benzimidazole derivatives, while reduction may yield reduced benzimidazole derivatives.
Applications De Recherche Scientifique
Itk/trka-IN-1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of ITK and TRKA in various chemical reactions and processes.
Biology: this compound is used to investigate the role of ITK and TRKA in cellular signaling pathways and immune responses.
Medicine: This compound has shown potential in the treatment of inflammatory and autoimmune diseases, such as atopic dermatitis.
Industry: this compound is used in the development of new therapeutic agents and drug formulations targeting ITK and TRKA.
Mécanisme D'action
Itk/trka-IN-1 exerts its effects by inhibiting the activity of ITK and TRKA. ITK is involved in T-cell receptor signaling and plays a crucial role in T-cell development, differentiation, and activation . By inhibiting ITK, this compound can modulate immune responses and reduce inflammation. TRKA is a receptor for nerve growth factor and is involved in the regulation of neuronal survival and differentiation . Inhibition of TRKA by this compound can reduce pruritis and suppress dermal inflammation .
Comparaison Avec Des Composés Similaires
Itk/trka-IN-1 is unique in its dual inhibitory activity against both ITK and TRKA. Similar compounds include:
Benzimidazole derivatives: These compounds also inhibit ITK and TRKA but may have different inhibitory profiles and selectivity.
Type I inhibitors: These compounds bind to the ATP-binding site of the active form of ITK and exhibit low selectivity between kinases.
Type III inhibitors: These compounds bind to the allosteric site of the inactive form of ITK and exhibit high selectivity for ITK.
The uniqueness of this compound lies in its ability to inhibit both ITK and TRKA with high potency and selectivity, making it a promising candidate for the treatment of inflammatory and autoimmune diseases.
Propriétés
Formule moléculaire |
C25H30F2N6O2 |
---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
(2S)-N-[2-[(4aS,5aR)-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazol-3-yl]-6-methyl-1H-benzimidazol-5-yl]-N-methyl-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C25H30F2N6O2/c1-13-9-16-17(11-19(13)32(4)23(34)14(2)33-5-7-35-8-6-33)29-22(28-16)21-15-10-20-24(3,25(20,26)27)12-18(15)30-31-21/h9,11,14,20H,5-8,10,12H2,1-4H3,(H,28,29)(H,30,31)/t14-,20-,24+/m0/s1 |
Clé InChI |
PWTZWYZDFORBCV-OSZRXVRWSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1N(C)C(=O)[C@H](C)N3CCOCC3)N=C(N2)C4=NNC5=C4C[C@H]6[C@@](C5)(C6(F)F)C |
SMILES canonique |
CC1=CC2=C(C=C1N(C)C(=O)C(C)N3CCOCC3)N=C(N2)C4=NNC5=C4CC6C(C5)(C6(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.